Nickel(II) 2,4-pentanedionate

Catalog No.
S1891591
CAS No.
3264-82-2
M.F
C10H16NiO4
M. Wt
258.92 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel(II) 2,4-pentanedionate

CAS Number

3264-82-2

Product Name

Nickel(II) 2,4-pentanedionate

IUPAC Name

(Z)-4-hydroxypent-3-en-2-one;nickel

Molecular Formula

C10H16NiO4

Molecular Weight

258.92 g/mol

InChI

InChI=1S/2C5H8O2.Ni/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b2*4-3-;

InChI Key

MRMOJNWIZDYILS-UHFFFAOYSA-N

SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ni]

Canonical SMILES

CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Ni]

Catalyst for Organic Synthesis

Nickel(II) 2,4-pentanedionate serves as a catalyst for several organic reactions. These include:

  • Conjugate addition: It facilitates the addition of alkynyl aluminum compounds to enones (compounds containing a conjugated double bond and a ketone or aldehyde group) [1].
  • Grignard reagent coupling: This compound promotes the coupling of Grignard reagents, leading to the formation of biaryls (compounds with two aromatic rings linked by a carbon-carbon bond) [1].
  • Grignard addition to silyl enol ethers: Nickel(II) 2,4-pentanedionate catalyzes the addition of Grignard reagents to silyl enol ethers, resulting in the formation of alkenes (compounds containing a carbon-carbon double bond) [1].

These reactions are crucial for the synthesis of complex organic molecules with specific functionalities, which are valuable in various research areas, including drug discovery and material science [1].

[1] NICKEL(II) 2,4-PENTANEDIONATE [Gelest, Inc.].

Precursor for Nickel Nanoparticles

Nickel(II) 2,4-pentanedionate can be used as a precursor for the synthesis of nickel nanoparticles. Reduction with sodium borohydride (NaBH4) converts the compound into nickel nanoparticles, which have unique properties and applications in catalysis, sensing, and electronics [2].

[2] Sol-Gel Preparation of Nickel Nanoparticles from Nickel(II) Acetylacetonate, LIU, J., & Zhao, Z. (2009). Journal of Dispersion Science and Technology, 30(13), 1203-1207.

Other Research Applications

Nickel(II) 2,4-pentanedionate finds use in other research areas as well:

  • Thin Film Deposition: This compound serves as a precursor for depositing thin films of nickel(II) oxide through sol-gel techniques on conductive glass substrates. These thin films have potential applications in photovoltaics and gas sensing [2].
  • UV stabilizer: The compound exhibits UV-stabilizing properties for polyphenylene sulfide, a polymer known for its excellent chemical resistance but susceptible to UV degradation [1].

Nickel(II) 2,4-pentanedionate is a coordination complex where a nickel(II) ion (Ni²⁺) is bonded to two 2,4-pentanedionate (acac) ligands. These ligands are bidentate, meaning they can form two coordinate covalent bonds with the central metal ion through their oxygen atoms. The compound is often abbreviated as Ni(acac)₂ [].


Molecular Structure Analysis

Nickel(II) 2,4-pentanedionate has a square planar molecular structure. The nickel ion sits at the center, and the two acac ligands are arranged around it in a plane, forming four equivalent Ni-O bonds []. This structure allows for efficient orbital overlap and facilitates its role as a catalyst in various reactions.


Chemical Reactions Analysis

Nickel(II) 2,4-pentanedionate participates in several key reactions:

  • Synthesis: The most common synthesis method involves reacting nickel(II) acetate with acetylacetone under reflux conditions [].
Ni(CH3COO)2 + 2 CH3COCH2COCH3 -> Ni(acac)2 + 2 CH3COOH
  • Decomposition

    Upon heating to high temperatures, Nickel(II) 2,4-pentanedionate decomposes to form nickel oxide (NiO) and volatile organic compounds.

  • Precursor for Organometallics

    Ni(acac)₂ reacts with organometallic reagents like Grignard reagents or dialkylzincs to form new organonickel complexes, which are valuable catalysts in organic synthesis [].

  • Catalyst

    Ni(acac)₂ acts as a catalyst in various organic reactions, including conjugate addition, coupling reactions, and Grignard additions [, ]. The exact mechanism depends on the specific reaction but typically involves the activation of substrates by the Lewis acidic nickel center.

Physical and Chemical Properties

  • Melting Point: 208 °C (decomposition) []
  • Color: Yellow []
  • Solubility: Soluble in organic solvents like ethanol, acetone, and chloroform. Insoluble in water [].
  • Stability: Stable under ambient conditions. Decomposes upon heating.

Wikipedia

Nickel(II)_bis(acetylacetonate)

General Manufacturing Information

Nickel, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)-: ACTIVE

Dates

Modify: 2023-08-16

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